(S)-2-Bromo-6-(4-(4,4,4-trifluorobutan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
(S)-2-Bromo-6-(4-(4,4,4-trifluorobutan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a bromine atom, a trifluorobutan-2-yl group, and a triazole ring attached to a pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Bromo-6-(4-(4,4,4-trifluorobutan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Bromo-6-(4-(4,4,4-trifluorobutan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The triazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
(S)-2-Bromo-6-(4-(4,4,4-trifluorobutan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and other biomolecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (S)-2-Bromo-6-(4-(4,4,4-trifluorobutan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutan-2-yl group and the triazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Another compound with a trifluorobutan-2-yl group, used in different contexts.
Diethyl [4-phenyl-3-(trifluoromethyl)thiophen-2-yl]phosphonate: A similar compound with a trifluoromethyl group, used in synthetic chemistry.
4,4,4-Trifluoro-1-butanol: A simpler compound with a trifluorobutan-2-yl group, used as a building block in organic synthesis.
Uniqueness
(S)-2-Bromo-6-(4-(4,4,4-trifluorobutan-2-yl)-4H-1,2,4-triazol-3-yl)pyridine is unique due to its combination of a bromine atom, a trifluorobutan-2-yl group, and a triazole ring attached to a pyridine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various research and industrial applications .
Properties
Molecular Formula |
C11H10BrF3N4 |
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Molecular Weight |
335.12 g/mol |
IUPAC Name |
2-bromo-6-[4-[(2S)-4,4,4-trifluorobutan-2-yl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C11H10BrF3N4/c1-7(5-11(13,14)15)19-6-16-18-10(19)8-3-2-4-9(12)17-8/h2-4,6-7H,5H2,1H3/t7-/m0/s1 |
InChI Key |
BMCXKIBNTDUUAB-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC(F)(F)F)N1C=NN=C1C2=NC(=CC=C2)Br |
Canonical SMILES |
CC(CC(F)(F)F)N1C=NN=C1C2=NC(=CC=C2)Br |
Origin of Product |
United States |
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